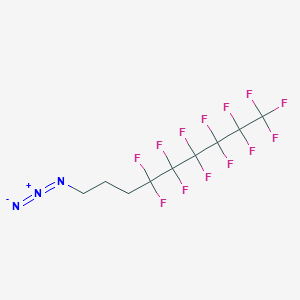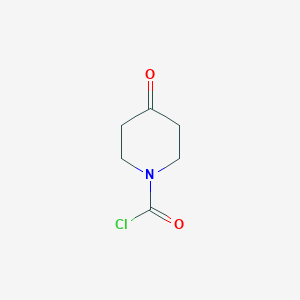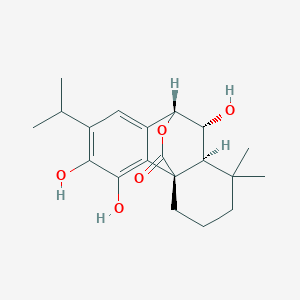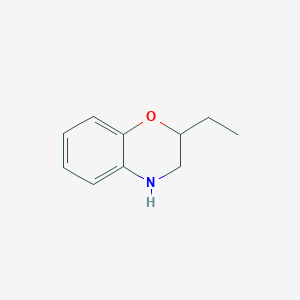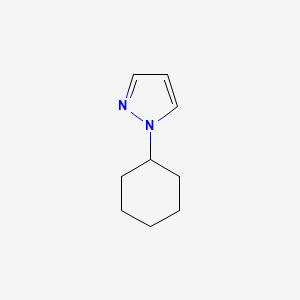![molecular formula C10H6ClNO2 B1610441 8-Chloro-[1,3]dioxolo[4,5-g]quinoline CAS No. 59134-89-3](/img/structure/B1610441.png)
8-Chloro-[1,3]dioxolo[4,5-g]quinoline
Übersicht
Beschreibung
“8-Chloro-[1,3]dioxolo[4,5-g]quinoline” is a chemical compound with the CAS Number: 59134-89-3 . It has a molecular weight of 207.62 . The IUPAC name for this compound is 8-chloro [1,3]dioxolo [4,5-g]quinoline .
Synthesis Analysis
The synthesis of quinoline derivatives containing quaternary ammonium salts and acyl chloride groups was achieved from ethyl 8-chloro- [1,3]dioxolo [4,5- g ]quinoline-7-carboxylate in several steps .
Molecular Structure Analysis
The molecular structure of “8-Chloro-[1,3]dioxolo[4,5-g]quinoline” can be represented by the InChI code: 1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9 (3-6 (7)8)13-5-14-10/h1-4H,5H2 .
Chemical Reactions Analysis
The compound has been used as an intermediate in the synthesis of novel 5-Acyl-8- (Arylamino)-Quinolines .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
8-Chloro-[1,3]dioxolo[4,5-g]quinoline has been used in the synthesis of quinoline derivatives that have shown promising anticancer activity . For instance, compound (VII) synthesized from ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate showed better antitumor activity than the positive control group .
Antibacterial Activity
Quinoline derivatives synthesized from 8-Chloro-[1,3]dioxolo[4,5-g]quinoline have demonstrated significant antibacterial activity . In particular, compounds (VII) and (X) showed 4-fold the antibacterial activity of amoxicillin and 2-fold the antibacterial activity of ciprofloxacin .
Antifungal Activity
8-Hydroxyquinoline, a derivative of quinoline, has been reported to have antifungal properties . Although specific studies on 8-Chloro-[1,3]dioxolo[4,5-g]quinoline are not mentioned, it’s plausible that it may also exhibit similar properties due to its structural similarity.
Anti-inflammatory Activity
Quinoline derivatives have been reported to possess anti-inflammatory effects . Given the structural similarity, 8-Chloro-[1,3]dioxolo[4,5-g]quinoline could potentially be used in the development of anti-inflammatory drugs.
Antioxidant Activity
Quinoline derivatives have been found to exhibit antioxidant effects . It’s possible that 8-Chloro-[1,3]dioxolo[4,5-g]quinoline could also have similar antioxidant properties.
Synthesis of Fused Quinoline Systems
8-Chloro-[1,3]dioxolo[4,5-g]quinoline has been used in the synthesis of fused quinoline systems . These systems could have potential applications in various fields of chemistry and pharmacology.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H301-H311-H331 . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
The compound has shown potential in the field of medicinal chemistry, particularly in the development of new antibacterial and antitumor agents . Further research and development are needed to fully explore its potential applications.
Wirkmechanismus
Target of Action
The primary target of 8-Chloro-[1,3]dioxolo[4,5-g]quinoline is DNA gyrase , a type of topoisomerase . DNA gyrases are essential enzymes that control the topological state of DNA during replication . They are particularly active against Enterobacteriaceae .
Mode of Action
8-Chloro-[1,3]dioxolo[4,5-g]quinoline interacts with its target, DNA gyrase, by inhibiting its activity . This interaction interferes with DNA synthesis . The compound forms hydrogen bonds with amino acid residues and has ion interactions with N atoms on the quinoline ring .
Biochemical Pathways
The inhibition of DNA gyrase by 8-Chloro-[1,3]dioxolo[4,5-g]quinoline affects the DNA replication pathway . This disruption of DNA synthesis can lead to the cessation of cell division and ultimately cell death .
Pharmacokinetics
It is known that the compound has high gi absorption . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This could potentially affect the compound’s bioavailability.
Result of Action
The result of 8-Chloro-[1,3]dioxolo[4,5-g]quinoline’s action is the inhibition of DNA synthesis, leading to the cessation of cell division and ultimately cell death . This makes it potentially useful as an antibacterial agent .
Eigenschaften
IUPAC Name |
8-chloro-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBPJPDFFLKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=C(C=CN=C3C=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517699 | |
| Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-[1,3]dioxolo[4,5-g]quinoline | |
CAS RN |
59134-89-3 | |
| Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B1610358.png)

![4-[(3-Chlorophenyl)carbonyl]benzonitrile](/img/structure/B1610360.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1610363.png)




